3-chloro-N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide
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Overview
Description
3-chloro-N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a pyridin-2-ylmethylsulfamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of pyridine to introduce the sulfamoyl group.
Chlorination: The chloro group is introduced via a chlorination reaction using thionyl chloride or another chlorinating agent.
Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-chloro-N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(5-chloro-2-methoxyphenyl)benzamide
- N-(2-methoxy-5-pyridin-2-ylmethylsulfamoyl)phenyl)benzamide
- 3-chloro-N-(2-methoxyphenyl)benzamide
Uniqueness
3-chloro-N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide is unique due to the presence of the pyridin-2-ylmethylsulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-chloro-N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-28-19-9-8-17(29(26,27)23-13-16-7-2-3-10-22-16)12-18(19)24-20(25)14-5-4-6-15(21)11-14/h2-12,23H,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRSHXOLPUSXOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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